molecular formula C12H12ClNO4 B7777665 1-Benzylpyridin-1-ium perchlorate

1-Benzylpyridin-1-ium perchlorate

Cat. No.: B7777665
M. Wt: 269.68 g/mol
InChI Key: HJOHABRTZFXLFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpyridin-1-ium perchlorate is a quaternary ammonium salt with the molecular formula C12H12ClNO4. This compound is known for its unique structural properties, which include a benzyl group attached to a pyridinium ring, paired with a perchlorate anion. It is often used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyridin-1-ium perchlorate can be synthesized through the quaternization of pyridine with benzyl chloride, followed by the addition of perchloric acid. The reaction typically involves heating pyridine and benzyl chloride in an anhydrous solvent such as acetone at elevated temperatures (around 90°C) to form 1-benzylpyridin-1-ium chloride. This intermediate is then reacted with perchloric acid to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzylpyridin-1-ium perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzylpyridin-1-ium perchlorate involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function. The compound’s pyridinium ring can participate in electron transfer reactions, which may contribute to its biological activity. Additionally, the benzyl group can enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-Benzylpyridin-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties such as higher stability and reactivity compared to its chloride counterparts. This makes it particularly useful in applications requiring strong oxidizing conditions or high thermal stability .

Properties

IUPAC Name

1-benzylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.ClHO4/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H,11H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOHABRTZFXLFB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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